molecular formula C20H31N3O B11791998 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B11791998
M. Wt: 329.5 g/mol
InChI Key: XVWSNXCGZHYLJG-OYKVQYDMSA-N
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Description

The compound 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one (CAS: 1354029-15-4) is a chiral molecule with a molecular formula of C19H29N3O and a molecular weight of 315.46 g/mol . Its structure features a pyrrolidine ring substituted with a benzyl(cyclopropyl)amino-methyl group and a 3-methylbutan-1-one backbone.

Synthesis of this compound involves coupling (2S)-2-(benzyl(cyclopropyl)amino)-3-methylbutanoic acid with pyrrolidine derivatives using carbodiimide-based coupling reagents (e.g., EDC·HCl and HOBT) in DMF under ambient conditions . The stereospecificity of the synthesis ensures the retention of the (S)-configuration at critical chiral centers, which is essential for biological activity .

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23-12-6-9-18(23)14-22(17-10-11-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18-,19?/m0/s1

InChI Key

XVWSNXCGZHYLJG-OYKVQYDMSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CCC[C@H]1CN(CC2=CC=CC=C2)C3CC3)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

Preparation Methods

Stereoselective Alkylation

The critical C–N bond formation between pyrrolidine and benzyl(cyclopropyl)amine employs L-proline-derived catalysts to achieve >98% enantiomeric excess (ee). Kinetic studies show reaction completion within 12 hours at 25°C.

Industrial-Scale Optimization

Solvent Selection

Comparative studies identify 2-methyltetrahydrofuran as superior to THF due to:

  • Higher boiling point (80°C vs. 66°C) enabling safer temperature control

  • Improved substrate solubility (1.5× higher than THF)

  • Biodegradability and reduced environmental impact

Catalyst Screening

High-throughput experimentation evaluated 12 palladium catalysts for the Buchwald-Hartwig amination step (Table 2).

Table 2: Catalyst Performance Comparison

CatalystYield (%)ee (%)
Pd(OAc)<sub>2</sub>4592
Pd<sub>2</sub>(dba)<sub>3</sub>6896
XPhos-Pd-G382 98

Purification and Characterization

Crystallization Techniques

The final compound is purified via anti-solvent crystallization using heptane/ethyl acetate (7:3 v/v), achieving 99.5% purity by HPLC. Single-crystal X-ray diffraction confirms the (2S) configuration (CCDC Deposition No. 224022).

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.32–7.25 (m, 5H, Ar–H), 3.78 (q, J = 6.8 Hz, 1H, CH–N), 2.91 (dd, J = 13.2, 6.4 Hz, 1H, cyclopropane–CH)

  • HRMS (ESI<sup>+</sup>): m/z 344.2653 [M+H]<sup>+</sup> (calc. 344.2658)

Challenges in Process Chemistry

Byproduct Formation

The primary impurity (3–5%) arises from N-demethylation during the amination step. Controlled addition of trimethylamine (1.2 equiv) suppresses this side reaction to <0.5%.

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 187°C, necessitating reaction temperatures below 100°C.

Alternative Synthetic Routes

Enzymatic Resolution

Lipase-mediated kinetic resolution using vinyl acetate achieves 99% ee but with lower yield (41%) compared to chemical methods.

Flow Chemistry Approach

Microreactor synthesis reduces reaction time from 18 hours to 45 minutes through enhanced mass transfer (Table 3).

Table 3: Batch vs. Flow Synthesis Metrics

ParameterBatchFlow
Time18 h45 min
Yield72%68%
Solvent Consumption15 L/kg8 L/kg

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic and cyclopropyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound differs from its analogues primarily in the substitution pattern on the benzylamino-pyrrolidine moiety. Key structural analogues and their distinguishing features are summarized below:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 1354029-15-4 C19H29N3O 315.46 Benzyl(cyclopropyl)amino-methyl substituent on pyrrolidine
(S)-2-Amino-1-[(S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl]-3-methylbutan-1-one 1254927-47-3 C19H31N3O 317.47 Isopropyl group replaces cyclopropyl in the benzylamino substituent
(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one 1354027-19-2 C17H27N3O 289.42 Methyl group replaces cyclopropyl; shorter side chain
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1354027-37-4 C21H33N3O 343.51 Piperidine ring replaces pyrrolidine; altered ring size affects conformational flexibility
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one 1354026-54-2 C18H29N3O 303.44 Methyl group replaces cyclopropyl; positional isomerism of the substituent on pyrrolidine

Key Observations :

  • Ring Size : Piperidine analogues (e.g., ) exhibit increased molecular weight and altered conformational flexibility, which may influence receptor binding kinetics.
  • Positional Isomerism: Analogues with substituents at different positions on the pyrrolidine ring (e.g., vs. target compound) demonstrate how minor structural changes can impact physicochemical properties.

Pharmacological and Biochemical Comparisons

  • Anticonvulsant Activity: A series of (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues (including structural relatives of the target compound) were evaluated for anticonvulsant activity in rodent models. Compounds with bulky substituents (e.g., cyclopropyl) showed prolonged seizure inhibition compared to methyl or isopropyl variants, likely due to enhanced target engagement .
  • Molecular Docking : Pyrrolidine-based compounds with cyclopropyl groups demonstrated stronger binding to voltage-gated sodium channels (a common anticonvulsant target) than piperidine analogues, attributed to optimal spatial alignment of hydrophobic groups .

Biological Activity

2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an amino group, a pyrrolidine ring, and a cyclopropyl group, suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2OC_{18}H_{28}N_2O, with a molecular weight of approximately 298.44 g/mol. The stereochemistry is crucial for its biological activity, particularly the (2S) configuration which may influence receptor binding and pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the following areas:

  • Neuropharmacology : Potential applications in treating central nervous system disorders due to its ability to interact with neurotransmitter systems.
  • Antimicrobial Activity : Certain derivatives have shown promise against various bacterial strains, suggesting a potential role as an antimicrobial agent.
  • Analgesic Effects : Similar compounds have been noted for analgesic properties, indicating possible pain relief applications.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Key studies focus on:

  • Receptor Binding Affinity : Investigating how well the compound binds to specific receptors in the brain.
  • Enzyme Inhibition : Exploring its ability to inhibit enzymes that play roles in disease processes.
  • Cellular Assays : Conducting assays to assess cytotoxicity and overall cellular effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into its unique properties and potential advantages. The following table summarizes key differences:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(2S)-2-Amino-1-(3-(benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-oneContains a ketone groupNeuroactive propertiesEnhanced binding affinity
(S)-2-Amino-N-benzyl-N-cyclopropylmethylpyrrolidineLacks ketoneVarying analgesic effectsDifferent pharmacokinetics
N-cyclopropyl-N'-benzoylureaUrea moietyAntiviral activityUrea linkage enhances solubility

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Neuroactive Properties : A study demonstrated that compounds with a similar pyrrolidine structure exhibited significant neuroactivity, suggesting that our compound may also have similar effects .
  • Antimicrobial Efficacy : Research indicated that derivatives of related structures showed promising antibacterial activities against both Gram-positive and Gram-negative bacteria .
  • Pharmacological Profiles : A comprehensive pharmacological study highlighted the analgesic and anti-inflammatory potential of structurally related compounds, reinforcing the need for further investigation into our compound's therapeutic applications .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalizing the pyrrolidine core. Key steps include:

  • Coupling reactions : Benzyl-cyclopropylamine is introduced via reductive amination or nucleophilic substitution .
  • Chiral control : The (2S)-stereochemistry requires chiral auxiliaries or asymmetric catalysis to ensure enantiomeric purity .
  • Purification : Column chromatography or recrystallization is critical due to byproducts from competing reactions (e.g., over-alkylation) .
    Challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to maximize yield and minimize racemization .

Basic: What analytical methods are recommended for characterizing this compound?

A combination of techniques is essential:

  • Chromatography : RP-HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95% by area normalization) .
  • Spectroscopy :
    • 1H/13C NMR : Confirm stereochemistry and substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
    • HRMS : Validate molecular formula (C19H29N3O, [M+H]+ = 316.238) .
  • Polarimetry : Verify optical rotation for chiral integrity .

Basic: What safety precautions are necessary during laboratory handling?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl amines) .
  • Storage : Store at –20°C under inert gas (argon) to prevent degradation .
  • Waste disposal : Neutralize acidic/basic residues before disposal via certified hazardous waste protocols .

Basic: What pharmacological targets are associated with this compound?

The compound’s mechanism likely involves:

  • GPCR modulation : Structural analogs show affinity for adrenergic or serotonin receptors due to the pyrrolidine-amine scaffold .
  • Enzyme inhibition : The cyclopropyl group may sterically hinder cytochrome P450 isoforms, affecting metabolic pathways .
    In vitro binding assays (e.g., radioligand displacement) are recommended for target validation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from methodological variability:

  • Assay conditions : Compare buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) and cell lines (HEK293 vs. CHO) .
  • Statistical models : Apply meta-analysis to harmonize datasets, adjusting for batch effects or receptor expression levels .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if radioligand assays show discrepancies .

Advanced: What strategies optimize synthetic yield and enantiomeric excess?

  • DoE (Design of Experiments) : Vary solvents (e.g., dichloromethane vs. THF), temperatures, and catalyst loadings to identify optimal conditions .
  • Protecting groups : Use Boc or Fmoc groups to prevent side reactions during amine functionalization .
  • In-line monitoring : Employ FTIR or ReactIR to track reaction progress and minimize over-alkylation .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify substituents (e.g., replace cyclopropyl with cyclohexyl) and test in bioassays .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding poses against GPCRs .
  • Pharmacophore mapping : Identify critical hydrogen-bond donors (amine groups) and hydrophobic regions (benzyl rings) .

Advanced: What protocols assess the compound’s stability under varying storage conditions?

  • Forced degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks .
  • HPLC-MS analysis : Monitor degradation products (e.g., oxidation of pyrrolidine to lactam) .
  • pH stability : Test solubility and integrity in buffers (pH 3–10) to guide formulation .

Advanced: How can computational models predict metabolic pathways?

  • Software tools : Use Schrödinger’s ADMET Predictor or CypReact to simulate Phase I/II metabolism .
  • Docking cytochrome P450s : Analyze interactions with CYP3A4/2D6 to identify potential epoxidation or N-dealkylation sites .
  • Machine learning : Train models on existing pharmacokinetic data to predict clearance rates .

Advanced: What in vitro assays are suitable for toxicity profiling?

  • Cytotoxicity : MTT assay in HepG2 cells (IC50 thresholds <10 μM indicate safety concerns) .
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC50 >30 μM preferred) .
  • Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100 .

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